molecular formula C14H17ClN2O3 B11026878 Azocan-1-yl(2-chloro-4-nitrophenyl)methanone

Azocan-1-yl(2-chloro-4-nitrophenyl)methanone

Cat. No.: B11026878
M. Wt: 296.75 g/mol
InChI Key: IIJAHQQGJBHMRY-UHFFFAOYSA-N
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Description

Azocan-1-yl(2-chloro-4-nitrophenyl)methanone is an organic compound with the molecular formula C14H17ClN2O3 This compound features a unique structure that includes an azocane ring attached to a methanone group, which is further connected to a 2-chloro-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azocan-1-yl(2-chloro-4-nitrophenyl)methanone typically involves the reaction of azocane with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Solvent selection and purification steps are also crucial in the industrial synthesis to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Azocan-1-yl(2-chloro-4-nitrophenyl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The azocane ring can be oxidized to form different functional groups, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of Azocan-1-yl(2-chloro-4-aminophenyl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the azocane ring.

Scientific Research Applications

Azocan-1-yl(2-chloro-4-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azocan-1-yl(2-chloro-4-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Azocan-1-yl(2-chloro-4-aminophenyl)methanone
  • Azocan-1-yl(2-chloro-4-hydroxyphenyl)methanone
  • Azocan-1-yl(2-chloro-4-methylphenyl)methanone

Uniqueness

Azocan-1-yl(2-chloro-4-nitrophenyl)methanone is unique due to the presence of both the azocane ring and the nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

azocan-1-yl-(2-chloro-4-nitrophenyl)methanone

InChI

InChI=1S/C14H17ClN2O3/c15-13-10-11(17(19)20)6-7-12(13)14(18)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9H2

InChI Key

IIJAHQQGJBHMRY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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